molecular formula C11H13NO2 B018169 1-(4-Hydroxyphenyl)piperidin-2-one CAS No. 79557-03-2

1-(4-Hydroxyphenyl)piperidin-2-one

Cat. No.: B018169
CAS No.: 79557-03-2
M. Wt: 191.23 g/mol
InChI Key: PUGFQIKPJUHWEV-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperidin-2-one is an organic compound with the molecular formula C11H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxyphenyl group attached to the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxyphenylacetic acid with piperidine under acidic conditions. Another method includes the reaction of 4-hydroxybenzaldehyde with piperidine followed by oxidation to form the desired piperidinone structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation and cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or rhodium to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)piperidin-2-one can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-(4-hydroxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFQIKPJUHWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470382
Record name 1-(4-hydroxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79557-03-2
Record name 1-(4-hydroxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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